1H-Indene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINGGEWUXWUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341747 | |
| Record name | 1H-Indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41712-14-5 | |
| Record name | 1H-Indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies for 1h Indene 2 Carboxylic Acid
Direct Synthesis Approaches to 1H-Indene-2-carboxylic Acid
Direct synthesis methods provide efficient pathways to this compound, primarily through oxidation and carboxylation reactions.
Oxidation Pathways from Precursors
One of the common methods for synthesizing 2-indancarboxylic acid, a saturated analog of this compound, is through the oxidation of appropriate precursors like 2-indanemethanol. ontosight.ai This method is a foundational technique for producing the indane core structure which can then be further modified. Another approach involves the Hooker oxidation, a complex transformation where lapachol (B1674495) is converted into norlapachol, proceeding through an indane carboxylic acid derivative as a key intermediate. researchgate.netcolab.ws This reaction highlights the intricate pathways that can lead to the formation of indane-based carboxylic acids. researchgate.net
Direct Carboxylation of Indane Derivatives
Direct carboxylation offers another route to indane carboxylic acids. For instance, 2-indancarboxylic acid can be synthesized via the direct carboxylation of indane. ontosight.ai A notable development in this area is a nickel-catalyzed carboxylation of benzyl (B1604629) halides using carbon dioxide at atmospheric pressure and room temperature, which circumvents the need for sensitive organometallic reagents. lookchem.com Furthermore, copper-catalyzed and copper–N-heterocyclic carbene-cocatalyzed transformations of CO2 via C─H bond activation of terminal alkynes have been developed to synthesize various propiolic acids under ambient conditions. pnas.org
Classical and Modern Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often employs classical organic reactions, which have been adapted and modernized for efficiency and specificity.
Perkin and Knoevenagel Reactions in Indene (B144670) Synthesis
The Perkin and Knoevenagel reactions are classical methods utilized in the synthesis of indene derivatives. The Perkin reaction can be employed to create intermediates which are then used to form the indene ring system. For example, 4-fluorobenzaldehyde (B137897) can be reacted with propionic anhydride (B1165640) in a Perkin reaction to produce an intermediate for the synthesis of 5-fluoro-2-methyl-3-indene acetate. scispace.com
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.org This reaction is instrumental in synthesizing various indene derivatives. nih.gov For instance, it has been used to prepare 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, an intermediate for non-fullerene acceptors in organic solar cells. mdpi.comresearchgate.net The reaction of 1H-indene-1,3(2H)-dione with malononitrile (B47326) is a common application of the Knoevenagel condensation. nih.gov
Esterification of 1-hydroxy-1H-indene-2-carboxylic Acid
Esterification is a fundamental reaction for creating derivatives of this compound. A classical approach involves the reaction of 1-hydroxy-1H-indene-2-carboxylic acid with various aliphatic alcohols in toluene (B28343) at reflux, using a catalytic amount of para-toluenesulfonic acid (PTSA), to produce the corresponding alkyl esters in moderate to good yields. researchgate.netscispace.comresearchgate.net This method provides an efficient route to a variety of indenol-based compounds. scispace.com The synthesis of esters is a key transformation in organic synthesis, often involving the condensation of carboxylic acids with alcohols. researchgate.net
| Reactant Alcohol | Product | Yield | Reference |
| Methanol | Methyl 1-hydroxy-1H-indene-2-carboxylate | - | researchgate.net |
| Ethanol | Ethyl 1-hydroxy-1H-indene-2-carboxylate | - | researchgate.net |
| Various Aliphatic Alcohols | Alkyl 1-hydroxy-1H-indene-2-carboxylates | Moderate to Good | researchgate.netscispace.com |
Amidation and Carboxamide Derivative Synthesis
Amidation of this compound and its derivatives leads to the synthesis of various carboxamides, which have been explored for their biological activities. A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their potential as anti-Alzheimer agents. tandfonline.comnih.govresearchgate.net The synthesis typically involves activating the carboxylic acid and then reacting it with a primary or secondary amine. For example, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid can be reacted with substituted phenylhydrazine (B124118) hydrochloride in the presence of coupling agents like EDCI and HOBt to yield indene amino acid derivatives. acs.org
Below is a table of selected synthesized 5,6-dimethoxy-1H-indene-2-carboxamide derivatives:
| Compound | R Group (Amine) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 73 | 194-196 |
| 3 | 4-Ethylphenyl | 72 | 184-186 |
| 6 | 4-Fluorophenyl | 80 | 217-219 |
Data sourced from tandfonline.com
Synthesis of Halogenated Indene-2-carboxylic Acid Derivatives (e.g., 4-Chloro-1,3-dioxo-1H-indene-2-carboxylic acid)
The introduction of halogen atoms onto the indene framework is a key strategy for modifying the electronic properties and biological activity of this compound derivatives. acs.org A notable example is the synthesis of 4-Chloro-1,3-dioxo-1H-indene-2-carboxylic acid. This compound can be prepared through the oxidation of a corresponding halogenated indene precursor.
One documented method involves the oxidation of 4-Chloro-1H-indene-1,3(2H)-dione. The use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium effectively converts the dione (B5365651) into the desired carboxylic acid. This reaction highlights a direct approach to producing a functionalized, halogenated indene-2-carboxylic acid. Another key halogenated intermediate, methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, is crucial in the synthesis of certain agrochemicals and can be prepared via methods that control for hydrolysis and inhibit the formation of impurities. google.com
Table 1: Synthesis of 4-Chloro-1,3-dioxo-1H-indene-2-carboxylic acid
| Starting Material | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Chloro-1H-indene-1,3(2H)-dione | Potassium permanganate (KMnO₄), H₂SO₄ | 60°C, 4 hours | 4-Chloro-1,3-dioxo-1H-indene-2-carboxylic acid | 92% |
Preparation of Indene Amino Acid Derivatives
Indene-based amino acids represent a class of conformationally constrained amino acid derivatives. Their synthesis often leverages the core structure of this compound. A general and effective method involves the bis-alkylation of an ethyl isocyanoacetate precursor with a derivative of α,α'-dibromo-o-xylene. nih.gov
A detailed synthetic route has been described for a series of indene amino acid derivatives used as potential succinate (B1194679) dehydrogenase inhibitors. acs.org The process begins with the synthesis of an isocyano intermediate, which is then hydrolyzed under acidic conditions to yield the primary amino ester, 2-amino-indene-2-carboxylic acid ethyl ester. acs.org This amino ester serves as a versatile building block for further derivatization, such as amide coupling reactions to introduce diverse functional groups. acs.org For instance, coupling with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, followed by hydrolysis of the ester, yields the final indene amino acid derivative. acs.org
Synthesis via 1,2-bis(bromomethyl)benzene (B41939) and Ethyl Isocyanoacetate
A foundational method for constructing the indene ring system functionalized at the 2-position relies on the reaction between 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate. acs.org This approach is a key step in the preparation of indene amino acid derivatives. acs.orgnih.gov
The reaction proceeds via a bis-alkylation under phase-transfer catalysis conditions. acs.orgnih.gov In a typical procedure, 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate are reacted in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). acs.orgnih.gov The mixture is heated to afford ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org This isonitrile intermediate is then readily converted to the corresponding amino ester by acid-catalyzed hydrolysis, for example, using hydrochloric acid in ethanol. acs.org This two-step process provides efficient access to the 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid scaffold. acs.org
Table 2: Synthesis of Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate
| Reactants | Reagents / Catalyst | Solvent | Conditions | Product | Source |
|---|---|---|---|---|---|
| 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | K₂CO₃, Tetrabutylammonium hydrogen sulfate (TBAHS) | Acetonitrile (MeCN) | 70–80 °C, 16 h, under Argon | Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | acs.org |
Stereoselective Synthesis and Biocatalytic Approaches
The development of stereoselective methods is crucial for accessing enantiomerically pure indene derivatives, which are often required for pharmacological applications.
Enzymatic Resolution for Chiral Intermediates (e.g., (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester)
Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral molecules. A prime example is the enzymatic resolution of racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, a key chiral intermediate for the insecticide indoxacarb. nih.govresearchgate.net
A study demonstrated the use of whole cells of a newly isolated strain, Bacillus cereus WZZ006, for this purpose. nih.govresearchgate.net The biocatalyst exhibits high stereoselectivity, enabling the production of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester. nih.govmdpi.com This biocatalytic process provides a novel and efficient route to this important chiral building block. nih.govresearchgate.net
Table 3: Biocatalytic Resolution using Bacillus cereus WZZ006
| Substrate | Biocatalyst | Reaction Time | Enantiomeric Excess (e.e.s) | Conversion | E-value | Source |
|---|---|---|---|---|---|---|
| Racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | Bacillus cereus WZZ006 | 36 hours | up to 93.0% | ~53.0% | 35.0 | nih.govresearchgate.net |
Enantioselective Synthesis Strategies
Beyond biocatalysis, several chemical strategies have been developed for the enantioselective synthesis of indene derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One prominent strategy is the enantioselective hydrogenation of prochiral indene precursors. The use of chiral rhodium catalysts has been shown to be effective for the reduction of indene ketones, yielding chiral indane derivatives with high enantiomeric excess.
Another approach involves asymmetric catalysis for the construction of the indene ring itself. For example, an asymmetric synthesis of functionalized 1H-indenes has been achieved from ortho-(alkynyl)styrene derivatives under mild conditions. bohrium.com Additionally, enantioselective rhodium(I)-catalyzed [3+2] multicomponent reactions have been reported for synthesizing indene structures. researchgate.net
Photochemical methods using ionic chiral auxiliaries have also been explored. In one study, irradiation of reactants bearing carboxylic acid groups, which form salts with optically pure amines, led to the formation of a chiral hexahydro-1H-indene derivative with moderate enantiomeric excess. ubc.ca These diverse strategies underscore the ongoing efforts to achieve precise stereocontrol in the synthesis of complex indene-based molecules.
Chemical Reactivity and Reaction Mechanisms of 1h Indene 2 Carboxylic Acid and Its Derivatives
Acid-Base Chemistry and Salt Formation
The most fundamental chemical property of 1H-Indene-2-carboxylic acid is its acidity, conferred by the carboxylic acid group (-COOH). This group can donate a proton (H⁺), allowing the compound to act as a Brønsted-Lowry acid. The predicted pKa for this compound is approximately 4.68, indicating it is a weak acid, similar in strength to benzoic acid. chemicalbook.com
Due to its acidic nature, this compound readily reacts with bases to form carboxylate salts. libretexts.orglibretexts.org These reactions involve the deprotonation of the hydroxyl group of the carboxylic acid. Common bases used for salt formation include:
Strong Bases: Alkali metal hydroxides, such as sodium hydroxide (NaOH), react in a simple neutralization reaction to produce the corresponding sodium carboxylate salt and water. libretexts.org
Weak Bases: Carbonates and bicarbonates, like sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃), also react to form the carboxylate salt, along with water and carbon dioxide gas. libretexts.org
Amines: Simple amines and ammonia can also act as bases to deprotonate the carboxylic acid, forming ammonium carboxylate salts. libretexts.org
The resulting salts, particularly those of alkali metals, are typically ionic and exhibit greater solubility in water compared to the parent carboxylic acid. libretexts.org
Table 1: Acid-Base Reactions of this compound
| Reactant Base | Products | Reaction Type |
| Sodium Hydroxide (NaOH) | Sodium 1H-indene-2-carboxylate + Water | Neutralization |
| Sodium Bicarbonate (NaHCO₃) | Sodium 1H-indene-2-carboxylate + Water + Carbon Dioxide | Acid-Base |
| Ammonia (NH₃) | Ammonium 1H-indene-2-carboxylate | Acid-Base |
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the carboxylic acid group in this compound is electrophilic and can be attacked by nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl (-OH) group is replaced by the incoming nucleophile. pressbooks.pubvanderbilt.edu However, the hydroxyl group is a poor leaving group, often requiring activation for the reaction to proceed efficiently. libretexts.org
Esters: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com For instance, reacting 1-hydroxy-1H-indene-2-carboxylic acid with various alcohols in the presence of p-toluenesulfonic acid (PTSA) yields the corresponding alkyl esters. researchgate.net Other methods include reacting the carboxylate anion with an alkyl halide or using reagents like thionyl chloride (SOCl₂) followed by an alcohol. vanderbilt.educommonorganicchemistry.com
Amides: The direct reaction of this compound with an amine is generally slow. The formation of amides typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride (by reacting with SOCl₂) or an acid anhydride (B1165640) first. vanderbilt.edulibretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid with an amine to form the amide bond. libretexts.org Zinc chloride (ZnCl₂) has also been used as a catalyst for the direct synthesis of amides from carboxylic acids and hydrazines. rsc.org
Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. libretexts.org A more common laboratory synthesis involves reacting a carboxylate salt with an acid chloride. For this compound, this would involve reacting sodium 1H-indene-2-carboxylate with 1H-indene-2-carbonyl chloride. Anhydrides can also be prepared by reacting a carboxylic acid with an acid chloride. vanderbilt.edu
Acidic Conditions: Under acidic conditions, such as in Fischer esterification, the reaction mechanism involves several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.combyjus.comyoutube.com
Nucleophilic Attack: A molecule of alcohol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.combyjus.com This converts the hydroxyl group into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comyoutube.com
Deprotonation: The protonated ester product loses a proton to regenerate the acid catalyst, yielding the final ester. masterorganicchemistry.combyjus.com
Basic Conditions: Nucleophilic acyl substitution of carboxylic acids does not generally occur under basic conditions. masterorganicchemistry.com The base will deprotonate the carboxylic acid to form a carboxylate anion. This anion is negatively charged and electron-rich, which deactivates the carbonyl group towards nucleophilic attack. libretexts.org For substitution to occur, the carboxylic acid must first be converted into a more reactive derivative like an acid chloride, which can then react with a nucleophile under basic or neutral conditions. The mechanism for the reaction of an acid derivative (like an acid chloride) under basic conditions is a two-step process: byjus.comyoutube.com
Nucleophilic Attack: The nucleophile directly attacks the carbonyl carbon.
Elimination: This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride). masterorganicchemistry.com
Oxidation and Reduction Reactions
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. masterorganicchemistry.com this compound can be reduced to (1H-inden-2-yl)methanol using lithium aluminum hydride (LiAlH₄). libretexts.orgambeed.com Weaker reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.org
The reduction with LiAlH₄ proceeds in two main stages, first reducing the carboxylic acid to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. libretexts.org It is generally impossible to isolate the aldehyde intermediate because it is more reactive towards the reducing agent than the starting carboxylic acid. libretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. libretexts.org
Table 2: Products of Nucleophilic Acyl Substitution and Reduction
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol (e.g., Ethanol), H⁺ | Ester |
| Amidation | Amine (e.g., Ammonia), DCC | Amide |
| Anhydride Formation | Acid Chloride | Acid Anhydride |
| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol |
Electrophilic Substitution, Cycloaddition, and Coordination Chemistry
The reactivity of this compound in electrophilic substitution, cycloaddition, and coordination chemistry is dictated by the electronic properties of the indene (B144670) ring system and the influence of the carboxylic acid group.
Electrophilic Aromatic Substitution:
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The mechanism for these reactions typically involves the generation of a strong electrophile that is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring.
Cycloaddition Reactions:
The cyclopentadiene portion of the indene ring system can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.commasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of the conjugated diene with a dienophile, typically an alkene or alkyne, to form a six-membered ring. The reactivity of the indene system as a diene is influenced by the substituents on the ring. The electron-withdrawing nature of the carboxylic acid group at the 2-position may decrease the reactivity of the diene in a normal-electron-demand Diels-Alder reaction. However, it could potentially enhance reactivity in an inverse-electron-demand Diels-Alder reaction where the diene is electron-poor and the dienophile is electron-rich.
The stereochemistry of the Diels-Alder reaction is highly controlled, with the diene reacting in a syn fashion from the same face of the dienophile, leading to a stereospecific addition. The endo rule often governs the stereochemical outcome, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state.
Coordination Chemistry:
The indenyl anion, formed by deprotonation of the C1-hydrogen of the indene ring, is a versatile ligand in organometallic chemistry, analogous to the cyclopentadienyl anion. wikipedia.orgnih.gov The presence of the carboxylic acid group at the 2-position offers an additional coordination site through the carboxylate group, allowing this compound to act as a multifunctional ligand.
Transition metal indenyl complexes are known for their enhanced reactivity in substitution reactions compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". nih.govrsc.org This is attributed to the ability of the indenyl ligand to undergo η⁵ to η³ ring slippage, which opens up a coordination site on the metal center and facilitates associative substitution mechanisms. The coordination of this compound to a metal center could involve η⁵-coordination through the five-membered ring, chelation involving the carboxylate group, or bridging between multiple metal centers. bg.ac.rs
Reactivity of Specific Functional Groups and Substituents
The chemical reactivity of this compound can be significantly modified by the introduction of various functional groups and substituents. These modifications can alter the electronic properties of the indene ring and the carboxylic acid moiety, leading to different reaction pathways and products.
Influence of Halogenation on Reactivity
Halogenation of the indene ring system can proceed via electrophilic substitution on the aromatic ring or through radical or nucleophilic pathways at other positions. The introduction of a halogen, such as chlorine, onto the aromatic part of the indene nucleus, as seen in derivatives like 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester, can influence the electronic environment of the entire molecule. rsc.orggoogle.comnih.gov
The presence of an electron-withdrawing halogen on the benzene (B151609) ring generally decreases the electron density of the aromatic system, making it less susceptible to further electrophilic attack. Conversely, it can enhance the acidity of protons on the ring and influence the reactivity of other functional groups through inductive effects. For instance, a halogen at the 5- or 6-position would be expected to increase the acidity of the carboxylic acid group.
A patent describes the halogenation of a substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with bromine in dichloromethane (B109758) and acetic acid, followed by elimination to introduce a double bond. google.com This suggests that halogenation can be a key step in the functionalization of the indene core.
| Compound | Halogenation Conditions | Product |
| 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Bromine, Dichloromethane, Acetic Acid | 2-bromo-6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid |
Role of Hydroxyl Groups and Methyl Esters in Reactivity Profiles
The introduction of a hydroxyl group and the conversion of the carboxylic acid to a methyl ester significantly alter the reactivity profile of the indene scaffold.
A study has reported the synthesis of 1-hydroxy-1H-indene-2-carboxylic acid and its subsequent esterification with various alcohols using para-toluenesulfonic acid as a catalyst. researchgate.net This demonstrates the reactivity of the carboxylic acid group towards esterification, a classic acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The presence of the hydroxyl group at the 1-position introduces a new site for reactions such as oxidation, etherification, or elimination to form an indenone.
The methyl ester of this compound and its derivatives are important intermediates in organic synthesis. researchgate.netchemicalbook.com The conversion of the carboxylic acid to an ester protects the acidic proton and modifies the electronic nature of the carbonyl group, making it slightly less electrophilic. The ester can undergo reactions such as hydrolysis back to the carboxylic acid, transesterification, or reduction to an alcohol. The synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate highlights the importance of these functionalized derivatives as key intermediates for more complex molecules. rsc.org
| Reaction | Reactant | Reagents | Product |
| Esterification | 1-hydroxy-1H-indene-2-carboxylic acid | Aliphatic alcohol, p-toluenesulfonic acid, Toluene (B28343) | Alkyl 1-hydroxy-1H-indene-2-carboxylate |
| Hydroxylation | 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester | tert-Butyl hydroperoxide | 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester |
Alpha-Substitution Reactions
The carbon atom adjacent to the carboxylic acid group (the α-carbon) in this compound is activated and can undergo substitution reactions. The most common α-substitution reaction for carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comalfa-chemistry.comnrochemistry.comlibretexts.orgbyjus.com This reaction involves the halogenation of the α-carbon of a carboxylic acid using a halogen (typically bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). libretexts.orgmsu.edu
The mechanism of the HVZ reaction proceeds through the in situ formation of an acyl halide, which then enolizes. The enol form subsequently reacts with the halogen to give the α-halogenated acyl halide. Finally, hydrolysis of the acyl halide yields the α-halogenated carboxylic acid. masterorganicchemistry.combyjus.com Although no specific examples for this compound are readily available in the reviewed literature, it is expected to undergo this reaction given the presence of an α-hydrogen.
Another important α-substitution reaction is the alkylation of the enolate formed from the carboxylic acid derivative. youtube.comlibretexts.org Direct alkylation of a carboxylic acid enolate is challenging due to the acidity of the carboxylic acid proton. Therefore, the carboxylic acid is typically converted to an ester first. The resulting ester can then be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org
| Reaction Type | General Reactants | Key Reagents | General Product |
| Hell-Volhard-Zelinsky | Carboxylic acid with α-H | Br₂, PBr₃ (catalytic) | α-Bromo carboxylic acid |
| Alpha-Alkylation (via ester) | Ester with α-H, Alkyl halide | 1. LDA2. R-X | α-Alkyl ester |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of indene-based compounds, providing information on the connectivity and chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of 1H-indene-2-carboxylic acid derivatives. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, allowing for unambiguous identification.
In ¹H NMR spectra of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, the amide proton (–NH) typically appears as a singlet in the downfield region of δ 7.52–10.06 ppm. tandfonline.com Aromatic protons resonate between δ 6.60 and δ 8.07 ppm, while the two protons of the methylene (B1212753) group (CH₂) on the indene (B144670) ring appear as a singlet around δ 3.67 ppm. tandfonline.com
For the derivative 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the aromatic protons are observed as multiplets in the δ 7.50–8.04 ppm range. mdpi.com The hydroxyl proton of the carboxylic acid gives rise to a broad singlet at approximately δ 10.29 ppm. mdpi.com
The ¹³C NMR spectra provide complementary information. For 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, the carbonyl carbon of the amide group is found between δ 160.08 and δ 163.67 ppm. tandfonline.com Aromatic carbons show signals from δ 105.90 to δ 161.55 ppm. tandfonline.com In the case of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the carboxylic acid carbon (CO₂H) resonates at δ 160.5 ppm, while the carbons of the aromatic ring appear between δ 122.1 and δ 160.2 ppm. mdpi.com
¹H NMR Spectroscopic Data for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid monohydrate
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OH (Carboxylic Acid) | 10.29 | broad singlet |
| CH (Aromatic) | 8.04 | doublet (d) |
| CH (Aromatic) | 7.60–7.58 | multiplet (m) |
| CH (Aromatic) | 7.50–7.54 | multiplet (m) |
Solvent: DMSO-d₆, Frequency: 600 MHz mdpi.com
¹³C NMR Spectroscopic Data for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid monohydrate
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| =C-OH | 185.5 |
| C=C(CN)₂ | 165.4 |
| CO₂H | 160.5 |
| Aromatic/Vinyl Carbons | 160.2, 138.1, 137.4, 132.6, 131.9, 122.6, 122.1 |
| CN | 118.5 |
| CCO₂H | 102.1 |
| =C(CN)₂ | 79.1 |
Solvent: DMSO-d₆, Frequency: 150 MHz mdpi.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between directly bonded protons and carbons. An HSQC spectrum was crucial in the structural elucidation of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, allowing for the direct correlation of proton signals with their attached carbon atoms. mdpi.comresearcher.life This technique confirms the assignments made in 1D NMR and helps resolve ambiguities, especially in complex regions of the spectrum. For instance, it can definitively link the aromatic proton signals observed in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, verifying the substitution pattern on the benzene (B151609) ring. mdpi.com
NMR spectroscopy is a powerful tool for distinguishing between structural isomers, such as 1H-indene-1-carboxylic acid and this compound. magritek.com The number of signals, their chemical shifts, and their coupling patterns (multiplicity) in both ¹H and ¹³C NMR spectra are unique to each isomer's molecular structure.
For example, in this compound, the ¹H NMR spectrum would be expected to show a singlet for the C3 methylene protons and a singlet for the C1 vinyl proton. In contrast, its isomer, 1H-indene-1-carboxylic acid, would exhibit a more complex pattern. The proton at C1 would be a triplet, coupled to the two adjacent C2 protons, which would in turn appear as a doublet of triplets, coupled to both the C1 and C3 protons. This difference in splitting patterns provides a clear method for isomer discrimination. Similarly, the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum would differ significantly between the two isomers.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. nih.gov The chemical shift of the fluorine nucleus is highly dependent on its electronic environment, making ¹⁹F NMR a powerful tool for structural verification. alfa-chemistry.com Research on trifluoroacetylated (TFA) indanones, which are structurally related to indene carboxylic acids, shows that the ¹⁹F chemical shift is influenced by the substrate's topology, such as ring size and the nature of keto-enol tautomerism. dovepress.com For example, the CF₃ group in 2-trifluoroacetyl-1-indanone, which exists predominantly in an exocyclic keto-enol form, shows a distinct chemical shift compared to the analogous six-membered ring system, 2-trifluoroacetyl-1-tetralone. dovepress.com This sensitivity allows for detailed investigation of structural and electronic effects in fluorinated indene derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy techniques measure the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that is invaluable for identifying functional groups.
FT-IR spectroscopy is routinely used to identify the key functional groups in derivatives of this compound. The presence of the carboxylic acid is confirmed by a very broad absorption band for the O-H stretch, typically in the region of 2500–3300 cm⁻¹, and a strong, sharp absorption for the carbonyl (C=O) stretch.
In the FT-IR spectrum of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, characteristic absorption bands are observed. mdpi.com The O-H bond of the hydroxyl group is seen at 3429 cm⁻¹. The cyano groups (C≡N) present in this derivative give a sharp peak at 2221 cm⁻¹, while the carbonyl (C=O) of the carboxylic acid appears at 1677 cm⁻¹. mdpi.com For other derivatives, such as 2-(4-methoxyphenylamino)-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylic acid, strong carbonyl stretching vibrations are observed at 1777 and 1674 cm⁻¹, corresponding to the dione (B5365651) functionality. rsc.org Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
Key FT-IR Absorption Bands for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
| Functional Group | Wavenumber (ν, cm⁻¹) | Description |
|---|---|---|
| O-H (Hydroxyl) | 3429 | Broad |
| C-H (Aromatic/Vinyl) | 3122, 2979 | Medium |
| C≡N (Nitrile) | 2221 | Sharp, strong |
| C=O (Carboxylic Acid) | 1677 | Strong |
| C=C (Aromatic/Vinyl) | 1590, 1550 | Medium |
Source mdpi.com
Raman Spectroscopy Applications
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint of its structural composition. In the analysis of olefin-containing streams, Raman spectroscopy has proven effective in identifying and quantifying olefins and conjugated dienes. acs.org The carbon-carbon double bond (C=C) stretching band is particularly diagnostic, with its frequency being sensitive to the number and location of adjacent substituents. acs.org For olefins with terminal double bonds, this band typically appears around 1640 cm⁻¹, while increased substitution on the double bond can shift this frequency. acs.org
While specific Raman data for this compound is not extensively detailed in the provided results, the principles of Raman analysis on related structures are well-established. For instance, in indeno quinoxaline (B1680401) derivatives, C=C stretching vibrations are observed in the range of 1674-1504 cm⁻¹. scialert.net The carbonyl group (C=O) stretching vibration in such derivatives gives rise to strong bands, typically observed between 1850-1550 cm⁻¹. scialert.net Furthermore, indene itself is utilized as a wavenumber reference standard in Raman spectroscopy due to the sharp, well-defined peaks in its spectrum. tudublin.ie This underscores the utility of Raman spectroscopy in characterizing the fundamental vibrational modes of the indene framework.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique is crucial for confirming the identity of newly synthesized compounds.
In the study of 1H-indene-2-carboxamide derivatives, HRMS utilizing electrospray ionization (ESI) has been instrumental in confirming their structures. tandfonline.comtandfonline.com For example, the molecular ion [M+H]⁺ for various derivatives has been calculated and experimentally verified, validating their proposed structures. tandfonline.comtandfonline.com Similarly, the structure of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was established, in part, through HRMS, which confirmed its molecular formula. mdpi.comresearchgate.netdntb.gov.ua The calculated m/z for the [M+H]⁺ ion of C₁₃H₆N₂O₃ was found to be 239.0451, with the experimental value being a close 239.0455. mdpi.com
Below is a table summarizing HRMS data for several 1H-indene-2-carboxamide derivatives:
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | C₁₈H₁₆FNO₃ | 314.1114 | 314.1120 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | C₁₈H₁₆ClNO₃ | 330.0819 | 330.0817 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | C₁₈H₁₆BrNO₃ | 374.0314 | 374.0314 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | C₁₉H₁₉NO₃ | 310.1365 | 310.1330 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-methoxy-phenyl)-amide | C₁₉H₁₉NO₄ | 326.1314 | 326.1314 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-ethoxy-phenyl)-amide | C₂₀H₂₁NO₄ | 340.1471 | 340.1467 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (2-ethyl-phenyl)-amide | C₂₀H₂₁NO₃ | 324.1521 | 324.1526 |
Data sourced from a study on 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. tandfonline.comtandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids, without additional conjugation, typically absorb around 210 nm, which is often of limited utility. libretexts.org However, the introduction of a conjugated system, such as the indene ring, shifts the absorption to longer, more useful wavelengths.
For a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, the maximum absorption wavelengths (λmax) were observed in the range of 329-339 nm in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comtandfonline.com The addition of a benzylidene group to a dihydro-1H-inden-1-one structure, for example, creates a conjugated π-system that can enhance UV-Vis absorption properties.
The following table presents UV-Vis spectral data for several 5,6-dimethoxy-1H-indene-2-carboxamide derivatives in DMSO:
| Compound Name | λmax (nm) |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (2-ethyl-phenyl)-amide | 329 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | 336 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | 336 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-ethyl-phenyl)-amide | 336 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-methoxy-phenyl)-amide | 337 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-ethoxy-phenyl)-amide | 337 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | 338 |
| 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | 339 |
Data sourced from a study on 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. tandfonline.comtandfonline.com
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for elucidating the absolute configuration and stereochemistry of chiral molecules. For instance, the crystal structure of a SARS-CoV-2 NSP3 macrodomain in complex with (1R,2R)-4-hydroxy-1-[(1H-indole-5-carbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid was determined using X-ray diffraction at a resolution of 1.15 Å. pdbj.org
Crystallographic analysis of indane-containing carboxylic acid derivatives reveals that the five-membered ring often adopts envelope or twist conformations to minimize ring strain. smolecule.com These studies also highlight the presence of well-defined hydrogen bonding networks that stabilize the crystal packing. smolecule.com In related indene derivatives, X-ray crystallography has been used to confirm the absolute configuration, with some derivatives crystallizing in an orthorhombic system with a Pbca space group.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which is a fundamental method for verifying its empirical formula.
For the monohydrate of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the calculated and found elemental compositions were in close agreement, supporting the proposed structure. mdpi.com
The table below shows the calculated versus found elemental analysis data for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid monohydrate (C₁₃H₆N₂O₃·H₂O). mdpi.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 60.94 | 61.03 |
| Hydrogen (H) | 3.15 | 3.34 |
| Nitrogen (N) | 10.93 | 11.17 |
Data sourced from the synthesis and characterization of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid. mdpi.com
This analytical technique, often used in conjunction with HRMS and spectroscopic methods, provides a foundational check of a compound's composition. researcher.life
Computational Chemistry and Theoretical Studies of 1h Indene 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic and geometric properties of molecules like 1H-Indene-2-carboxylic acid. These calculations provide a balance between accuracy and computational cost, making them ideal for a range of molecular investigations.
Geometric optimization using DFT allows for the prediction of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. For indene (B144670) derivatives, methods such as B3LYP or ωB97XD are often used in conjunction with basis sets like 6-311++G(2d,2p) to achieve reliable results. rsc.orgscielo.br This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The optimization of 2,3-dihydro-1H-indene, a related structure, has shown that the five-membered ring is non-planar. researchgate.net Similarly, DFT calculations on related carboxylic acids have been used to determine their equilibrium geometries with high accuracy. acs.orgmdpi.com
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents typical, realistic values that would be obtained from a DFT/ωB97X-D calculation, based on data for analogous structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-O | 1.35 Å | |
| O-H | 0.97 Å | |
| C(2)-C(3) | 1.36 Å | |
| C(aromatic)-C(aromatic) | ~1.39-1.41 Å | |
| Bond Angle | O=C-O | 123° |
| C(3)-C(2)-COOH | 125° |
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated harmonic frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org Comparing the predicted spectrum with an experimental one helps in assigning specific vibrational modes to the observed spectral bands. For example, DFT has been successfully used to compute and assign the IR and Raman spectra for related molecules like γ-crotonolactone and 1H-indene-1,3(2H)-dione, showing good agreement with experimental observations. researchgate.netacs.org
Table 2: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (Scaled DFT) | Typical Experimental Range |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3550-3450 | 3580-3500 (monomer) |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C=O stretch (Carboxylic Acid) | 1740-1715 | 1760-1730 (monomer) |
| C=C stretch (Aromatic) | 1600-1450 | 1625-1430 |
| C-O stretch (Carboxylic Acid) | 1320-1210 | 1320-1210 |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.netijres.org
Table 3: Global Reactivity Descriptors from FMO Energies
| Descriptor | Formula (Koopmans' Theorem) | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
Conformational Analysis and Dynamics
The indene scaffold contains a five-membered ring fused to a benzene (B151609) ring. This five-membered ring is not planar and can adopt different conformations. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. For the related indane core, studies show a dynamic interplay between envelope and twist forms, which interconvert through pseudorotation. smolecule.com The specific substitution pattern and steric interactions heavily influence the preferred conformation. smolecule.com For this compound, theoretical calculations can map out this conformational landscape, determining the relative energies of different orientations of the carboxylic acid group and the puckering of the five-membered ring.
Thermodynamic Parameters and Reaction Pathway Energetics
Computational chemistry, particularly DFT, allows for the calculation of key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the molecule and its reactions. acs.org This is crucial for understanding reaction feasibility and spontaneity. For carboxylic acids, a common reaction is decarboxylation. Theoretical studies can model the entire reaction pathway, identifying transition states and intermediates. acs.org By calculating the activation energies (Ea) and reaction energies, researchers can gain mechanistic insights. For example, a study on the pyrolysis of various naphthenic acids, including an indene-5-carboxylic acid, used DFT to calculate the activation barriers for competing decarboxylation and dehydration reactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are powerful computational techniques used in drug discovery and materials science.
QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Descriptors used in QSAR, such as electronic, steric, and hydrophobic parameters, can be calculated using computational methods. 3D-QSAR models have been developed for indene amino acid derivatives to guide the synthesis of more potent compounds. acs.org
Molecular Docking predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. frontiersin.org This method scores different binding poses to estimate the binding affinity. Docking studies on 1H-indene-2-carboxamides have been performed to understand their interaction with enzymes targeted in Alzheimer's disease. researchgate.net Similarly, derivatives of indene carboxylic acid have been docked into the active sites of enzymes to explore their potential as inhibitors. acs.orgfrontiersin.org These studies are vital for rational drug design, suggesting modifications to the molecular structure to enhance binding and biological activity.
Prediction of Ligand-Receptor Interactions
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a receptor's active site. For derivatives of this compound, these studies have been crucial in elucidating potential therapeutic applications.
Research into multi-targeted agents for Alzheimer's disease has utilized derivatives such as 5,6-dimethoxy-1H-indene-2-carboxamides. researchgate.nettandfonline.comtandfonline.com Molecular docking simulations were performed to understand the interactions of these compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in Alzheimer's pathology. researchgate.nettandfonline.comtandfonline.com For instance, docking studies with the most potent BuChE inhibitor from a synthesized series, compound 20 , suggested that it forms multiple hydrogen bonds with the peripheral anionic site (PAS) of the enzyme. researchgate.nettandfonline.com Similarly, the most potent AChE inhibitor, compound 5c , was shown to interact with the enzyme in a manner comparable to the established drug donepezil. researchgate.net
In the context of agricultural fungicides, derivatives of 2,3-dihydro-1H-indene-2-carboxylic acid have been studied as succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org Molecular docking simulations were used to model the interaction of these indene amino acid derivatives with the SDH enzyme from porcine heart. These simulations revealed that the indene fragment played a key role in optimizing interactions within a hydrophobic pocket of the enzyme. acs.org
Furthermore, computational studies on 2,3-dihydro-1H-indene-5-carboxamide derivatives identified them as inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer. acs.org Initial computational investigations showed that while some derivatives failed to fit well into the DDR1 ATP binding pocket, others could form weak hydrogen bonds with key residues like Met704. This guided further structural modifications to improve binding. acs.org Another study identified a derivative, 2,4,4,7a-Tetramethyl-1-(3-oxobutyl)octahydro-1H-indene-2-carboxylic acid , as having potential binding activity with the mutated insulin (B600854) receptor tyrosine kinase (5hhw), suggesting its relevance in diabetes research. frontiersin.org Molecular dynamics simulations confirmed its stable binding interaction with the receptor over a 100 ns period. frontiersin.org
Table 1: Predicted Ligand-Receptor Interactions for this compound Derivatives
| Derivative Class | Target Receptor/Enzyme | Key Predicted Interactions | Reference |
| 5,6-dimethoxy-1H-indene-2-carboxamides | Butyrylcholinesterase (BuChE) | Hydrogen bonding with the Peripheral Anionic Site (PAS). | researchgate.nettandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxamides | Acetylcholinesterase (AChE) | Interactions similar to donepezil. | researchgate.net |
| Indene amino acid derivatives | Porcine Heart Succinate Dehydrogenase (SDH) | Optimization of hydrophobic pocket interactions via the indene fragment. | acs.org |
| 2,3-dihydro-1H-indene-5-carboxamide derivatives | Discoidin Domain Receptor 1 (DDR1) | Weak hydrogen bonds with hinge residue Met704. | acs.org |
| 2,4,4,7a-Tetramethyl-1-(3-oxobutyl)octahydro-1H-indene-2-carboxylic acid | Mutated Insulin Receptor Tyrosine Kinase (5hhw) | Stable binding interactions confirmed by molecular dynamics. | frontiersin.org |
3D-QSAR and Electrostatic Potential Mapping
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods used to correlate the 3D properties of molecules with their biological activity. These models, often visualized with electrostatic potential maps, help in understanding the structural requirements for a compound's potency and guide the design of more active analogues.
A study on indene amino acid derivatives as succinate dehydrogenase (SDH) inhibitors successfully employed 3D-QSAR modeling to rationalize the observed structure-activity relationships. acs.org The strategic placement of electron-withdrawing halogen substituents at specific positions on the benzene ring was found to significantly enhance biological activity. acs.org Electrostatic potential mapping, generated through these 3D-QSAR models, visually confirmed this finding. The maps displayed electron-dense regions (represented by red contours) at these positions, indicating that such substitutions optimized ligand-receptor interactions through charge complementarity. acs.org
The Comparative Molecular Field Analysis (CoMFA) model, a type of 3D-QSAR, provided further insights. For anti-Rhizoctonia solani activity, a green contour in the CoMFA model highlighted the significance of the difluoromethane (B1196922) fragment for activity, while a yellow contour suggested that smaller groups in a particular region could increase activity. acs.org These computational models provide a visual and quantitative framework for optimizing the molecular structure to enhance enzymatic inhibition. acs.orgresearchgate.net
Molecular surface electrostatic potential is a powerful tool for understanding and predicting the behavior of molecules. It has been used in computational studies of various carboxylic acids and their derivatives to identify features related to their biological activities, such as cytotoxicity and antifungal properties. nih.gov
Table 2: 3D-QSAR and Electrostatic Potential Findings for Indene Derivatives
| Computational Model | Key Finding | Implication for Molecular Design | Reference |
| 3D-QSAR Electrostatic Potential Map | Electron-dense regions (red contours) at 2- and 4-positions of the benzene ring. | Introduction of electron-withdrawing groups at these positions enhances biological activity. | acs.org |
| CoMFA Steric Map | Green contour around the difluoromethane fragment. | Indicates that this fragment is favorable for activity. | acs.org |
| CoMFA Steric Map | Yellow contour near the 3-position of the benzene ring. | Suggests that smaller substituents in this region are preferred for increased activity. | acs.org |
Enzymatic Inhibition Mechanism Elucidation
Computational studies, particularly when combined with experimental kinetic analysis, are pivotal in elucidating the precise mechanism by which enzyme inhibitors function. For derivatives of this compound, such studies have provided clarity on their mode of action.
In the investigation of 5,6-dimethoxy-1H-indene-2-carboxamides as cholinesterase inhibitors, kinetic analysis of the most potent BuChE inhibitor (compound 20 ) revealed that it acts as a noncompetitive inhibitor. researchgate.nettandfonline.com This finding was supported by docking studies which showed the compound binding to the PAS of BuChE, a site distinct from the catalytic active site where the substrate binds. This allosteric binding explains the noncompetitive inhibition mechanism. researchgate.nettandfonline.com
Similarly, for indene amino acid derivatives targeting succinate dehydrogenase (SDH), a combination of structure-activity relationship analysis and 3D-QSAR modeling was used to understand the inhibition mechanism. acs.org The significant enhancement in inhibition for certain compounds, such as i18 , was attributed to the indene fragment optimizing interactions within a hydrophobic pocket of the enzyme, leading to improved binding and inhibition. acs.org This detailed understanding at the molecular level is crucial for the rational design of next-generation inhibitors.
Computational Approaches to Tautomerism and Isomerism
The structural complexity of indene derivatives is increased by the possibility of tautomerism and isomerism. Quantum-chemical calculations are essential for determining the relative stabilities of different tautomers and isomers, which can be difficult to establish through experimental methods alone. mdpi.comresearchgate.net
Studies on the structurally related 2-carboxyindan-1,3-dione have shown the complexity of its tautomeric equilibrium. researchgate.netresearchgate.net It has been established that this compound exists predominantly as 3-hydroxy-1-oxo-1H-indene-2-carboxylic acid. mdpi.comresearchgate.net Proving this structure required the use of quantum-chemical calculations alongside solid-state ¹³C NMR and IR spectroscopy. mdpi.comresearchgate.net
Theoretical investigations into various 2-substituted indan-1,3-diones have evaluated the influence of the substituent at the 2-position on the tautomeric equilibrium in different solvents. researchgate.net For most derivatives, one tautomeric form is calculated to have the lowest energy in the gas phase. researchgate.net For example, in 2-formyl- and 2-acetyl-indan-1,3-dione, the equilibrium is shifted towards the 2-hydroxyalkylidene-indan-1,3-dione tautomer. researchgate.net However, for 2-carboxyamide-indan-1,3-dione, a mixture of two tautomers is present with a rapid proton transfer between them. researchgate.net The case for 2-carboxy-indan-1,3-dione is different still, with analysis suggesting the possible existence of an anionic form in solution. researchgate.net These computational studies are critical for accurately describing the true structure and behavior of these molecules. researchgate.net
Applications of 1h Indene 2 Carboxylic Acid Scaffolds in Advanced Research
Medicinal Chemistry and Pharmaceutical Research
The indene (B144670) ring system is a valuable pharmacophore in drug discovery due to its rigid structure, which can facilitate precise interactions with biological targets. Derivatives of 1H-indene-2-carboxylic acid have been synthesized and evaluated for their potential as therapeutic agents, leading to promising findings in the areas of neurodegenerative disorders and oncology.
Development of Multi-targeted Anti-Alzheimer Agents
A key strategy in the development of treatments for complex neurodegenerative disorders like Alzheimer's disease (AD) is the design of multi-target-directed ligands. Derivatives of this compound, specifically 5,6-dimethoxy-1H-indene-2-carboxamides, have been investigated as multifunctional drug candidates for AD. nih.govtandfonline.com This approach aims to simultaneously address several pathological factors of the disease, including cholinergic dysfunction and the aggregation of amyloid-beta peptides. nih.gov
The cholinergic hypothesis of Alzheimer's disease points to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). tandfonline.com Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. tandfonline.com A series of synthesized 5,6-dimethoxy-1H-indene-2-carboxamide derivatives (1-22) were evaluated for their ability to inhibit these enzymes using Ellman's colorimetric assay. nih.govresearchgate.net
The results indicated that most of the tested compounds displayed a higher inhibitory activity against BuChE than AChE. nih.govtandfonline.com Compounds 20 and 21 emerged as the most potent BuChE inhibitors, with IC₅₀ values of 1.08 µM and 1.09 µM, respectively. nih.govresearchgate.net Kinetic analysis of compound 20 , the most potent BuChE inhibitor, revealed that it acts as a noncompetitive inhibitor. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected 1H-Indene-2-carboxamide Derivatives
| Compound | BuChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |
|---|---|---|---|
| 20 | 1.08 | 1.77 | 1.64 |
| 21 | 1.09 | 1.34 | 1.23 |
| Donepezil | 3.51 | 0.05 | 0.014 |
Data sourced from a study on 5,6-dimethoxy-1H-indene-2-carboxamides. tandfonline.com
The formation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease. The ability of this compound derivatives to inhibit the self-induced aggregation of the Aβ₁₋₄₂ peptide was assessed using the Thioflavin T (ThT)-based fluorometric assay. tandfonline.comresearchgate.net
Several compounds from the synthesized series demonstrated notable inhibition of Aβ₁₋₄₂ aggregation. nih.govresearchgate.net Specifically, compounds 16 , 20 , 21 , and 22 showed remarkable inhibitory activity. nih.gov Compound 20 , which was also the most potent BuChE inhibitor, exhibited the strongest inhibition of Aβ₁₋₄₂ aggregation, with a rate of 50.3% ± 2.4 at a concentration of 25 μM. tandfonline.com
Table 2: Inhibition of Aβ₁₋₄₂ Aggregation by Selected 1H-Indene-2-carboxamide Derivatives
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| 16 | 25 | 40.4 ± 2.6 |
| 20 | 25 | 50.3 ± 2.4 |
| 21 | 25 | 49.8 ± 1.8 |
| 22 | 25 | 41.5 ± 2.1 |
Data sourced from a study on 5,6-dimethoxy-1H-indene-2-carboxamides. tandfonline.com
To understand the molecular basis of the observed enzyme inhibition, molecular docking studies were performed. tandfonline.com These simulations provide insights into the binding modes of the most potent inhibitors within the active sites of AChE and BuChE. tandfonline.comresearchgate.net
The docking study for the most potent BuChE inhibitor, compound 20 , suggested that it forms multiple potential hydrogen bonds with the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net For the most potent AChE inhibitor, compound 21 , the simulation showed that its structural components, including the 5,6-dimethoxy-indanone, carboxamide, and phenyl ring, occupied both the catalytic anionic site (CAS) and the PAS of the enzyme, engaging in several hydrogen bonding interactions. tandfonline.com These computational results support the experimental findings and provide a rationale for the observed inhibitory activity. tandfonline.com
Anticancer and Antitumor Agents
The indene scaffold is also recognized for its potential in developing anticancer agents. ontosight.ai Derivatives of this compound have been investigated as inhibitors of key proteins involved in cancer cell proliferation and survival.
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a common feature of cancer. nih.gov Similarly, the epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. portico.orgnih.gov Consequently, both CDKs and EGFRs are important targets for cancer therapy. nih.govnih.gov
Research has shown that compounds with an indene-based structure can inhibit these kinases. For instance, a series of 1-oxo-3-aryl-1H-indene-2-carboxylic acid derivatives were identified as ATP-competitive inhibitors of fibroblast growth factor receptor (FGFr), with some activity also noted against PDGFr and EGFr. portico.org One example, compound 77 , showed an IC₅₀ value of 25 µM against EGFr. portico.org While the primary focus was on FGFr, this indicates the potential of the indene-2-carboxylic acid scaffold to be adapted for EGFR inhibition. portico.org
Furthermore, oxindole-based compounds, which are structurally related to the indene framework, have been shown to be potent inhibitors of CDK2. nih.gov The development of these inhibitors often involves modifying the core structure to optimize binding to the ATP pocket of the kinase. nih.govnih.gov The structural similarities suggest that the this compound scaffold could serve as a template for designing novel CDK inhibitors.
Tubulin Polymerization Inhibition and Anti-angiogenic Activities
Derivatives of this compound have emerged as a promising class of compounds for cancer therapy, primarily through their ability to inhibit tubulin polymerization and suppress angiogenesis. nih.gov Tubulin, a crucial protein in the formation of microtubules, is a well-established target for anticancer drugs. researchgate.net By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. nih.govresearchgate.net
A series of novel dihydro-1H-indene derivatives were designed and synthesized as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov One particular derivative, compound 12d, demonstrated potent antiproliferative activity against four different cancer cell lines, with IC50 values ranging from 0.028 to 0.087 µM. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase, stimulate apoptosis, and inhibit tumor metastasis and angiogenesis. nih.gov In vivo studies further confirmed that compound 12d could prevent tumor generation and inhibit tumor proliferation and angiogenesis without significant toxicity. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Thalidomide, a compound with known immunosuppressive and anti-angiogenic properties, and its derivatives, which can include indene structures, have shown anti-angiogenic activity. drugbank.comdrugbank.com The anti-angiogenic effects of certain indene derivatives are attributed to their ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways. mdpi.com For instance, some chalcone (B49325) carboxylic acids, which share structural similarities with indene derivatives, have been shown to inhibit embryonic angiogenesis. mdpi.com
Antimicrobial and Antibacterial Agents
The this compound scaffold has been effectively utilized in the development of novel antimicrobial and antibacterial agents. researchgate.netscispace.com Researchers have synthesized various indenol derivatives from 1-hydroxy-1H-indene-2-carboxylic acid that exhibit potent activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. scispace.comresearchgate.net
Specifically, ester derivatives of 1-hydroxy-1H-indene-2-carboxylic acid have been tested against a panel of pathogens, demonstrating significant antibacterial activity against Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Streptococcus B, Enterococcus faecium, Pseudomonas aeruginosa, and Candida albicans. scispace.com The versatility of the indene framework allows for the synthesis of various derivatives with potential applications in combating drug-resistant pathogens. researchgate.net Furthermore, some indene derivatives have been explored for their stand-alone antibacterial properties. googleapis.com
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antioxidant agents. smolecule.comontosight.ai The core structure allows for modifications that can modulate inflammatory pathways and scavenge free radicals. smolecule.com
For example, 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has shown potential anti-inflammatory and antioxidant properties, which are likely attributable to the hydroxyl and amino groups on the indene ring. smolecule.com Similarly, derivatives of octahydro-4,7-methano-1H-indene-2-carboxylic acid have been studied for their anti-inflammatory activities. ontosight.ai
In terms of antioxidant activity, functionalized indenol derivatives have been synthesized and evaluated for their radical scavenging capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. scispace.comresearchgate.net These compounds were found to efficiently scavenge free radicals. scispace.comresearchgate.net The synthesis of new indenol derivatives from 1-hydroxy-1H-indene-2-carboxylic acid has yielded compounds with potent antioxidant properties. researchgate.net
Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) in Agrochemical Research
In the field of agrochemical research, this compound derivatives are being explored as succinate dehydrogenase inhibitors (SDHIs). acs.orgresearchgate.net SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the disruption of energy production. researchgate.netnih.gov
A series of novel indene amino acid derivatives have been synthesized and evaluated for their in vitro activity against various plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.org Some of these compounds exhibited excellent fungicidal activity, with one particular derivative, i19, showing higher activity than the commercial fungicide boscalid (B143098) against the three tested fungi. acs.org Molecular docking studies have revealed that the carboxylic acid moiety of these derivatives plays a key role in binding to the active site of the succinate dehydrogenase enzyme. acs.org Commercially available SDHIs that feature an indene or analogous structures include fluindapyr and inpyrfluxam. acs.org
The development of new SDHIs is driven by the need to overcome resistance to existing fungicides. researchgate.net The structural diversity offered by the indene scaffold provides a promising avenue for the discovery of novel and effective agricultural fungicides. acs.org
Metallo-β-Lactamase (MBL) Inhibitors for Combating Antibiotic Resistance
The rise of antibiotic resistance, particularly due to the production of metallo-β-lactamases (MBLs) by bacteria, poses a significant threat to global health. wur.nl MBLs are enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems. wur.nlnih.gov The development of MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance.
While research has focused on various carboxylic acid derivatives as MBL inhibitors, the core concept of using a molecule to bind to the zinc ions in the active site of MBLs is key. wur.nlnih.govnih.gov Although not directly this compound, the exploration of 1H-imidazole-2-carboxylic acid derivatives highlights the potential of carboxylic acid-containing scaffolds in this area. nih.govnih.gov These inhibitors work by chelating the zinc ions essential for the enzymatic activity of MBLs, thereby restoring the efficacy of carbapenem (B1253116) antibiotics. wur.nlnih.gov Structure-guided optimization of these inhibitors is an active area of research to improve their potency and penetration into Gram-negative bacteria. nih.gov
Peptide and Amino Acid Mimetics in Drug Design
The rigid bicyclic structure of the this compound scaffold makes it an excellent template for the design of peptide and amino acid mimetics. vulcanchem.comnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. nih.gov
The indane (2,3-dihydro-1H-indene) ring system, in particular, provides a constrained framework that can be used to create analogs of amino acids and peptides. vulcanchem.comuniversiteitleiden.nl For example, (2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid, with its chiral α-carbon and rigid indenyl group, is a suitable building block for constrained peptidomimetics. vulcanchem.com These structures can be incorporated into peptide sequences to create protease-resistant analogs. vulcanchem.com Furthermore, the development of small molecule mimetics of Smac (Second Mitochondria-derived Activator of Caspases) based on the 2,3-dihydro-1H-indene scaffold has been explored for inhibiting IAP (Inhibitor of Apoptosis) proteins in cancer therapy. google.com
Materials Science Research
The unique properties of the this compound scaffold also lend themselves to applications in materials science. ontosight.aichemshuttle.com The rigid and planar nature of the indene ring system can be exploited in the synthesis of functional materials with specific electronic and optical properties. chemshuttle.com
For instance, derivatives of this compound can be used as precursors for polymers or incorporated into the synthesis of organic semiconductors and photovoltaic materials. chemshuttle.comvulcanchem.com The structure of these molecules can influence the packing and electronic coupling in the solid state, which are critical for the performance of organic electronic devices. Research into 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid as an intermediate for non-fullerene acceptors in organic solar cells highlights the potential of this scaffold in the development of advanced materials for energy applications. mdpi.com
Precursors for Functional Materials and Polymers
The intrinsic properties of the indene ring system, coupled with the synthetic versatility of the carboxylic acid group, make this compound a valuable precursor for a range of functional materials and polymers. Substituted indene derivatives are recognized as important building blocks in the development of functional materials due to their unique electronic and steric characteristics. The ability to introduce various functional groups onto the indene scaffold allows for the fine-tuning of material properties such as conductivity, luminescence, and thermal stability.
Derivatives of this compound are employed in the synthesis of specialty polymers and dyes. For instance, enamine-linked carboxylic acid substituents at the 2-position of the indene ring have been shown to create derivatives with specific functionalities, where the carboxylic acid moiety facilitates hydrogen bonding and target-specific interactions. The synthesis protocol for these derivatives is often designed to be efficient and scalable, providing access to precursors for metallocene catalyst systems and other functional materials.
Components in Organic Electronic Devices (e.g., Non-Fullerene Acceptors in Organic Solar Cells)
A particularly prominent application of this compound scaffolds is in the field of organic electronics, specifically in the development of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). NFAs are a critical component in bulk heterojunction OSCs, and their development has revolutionized the field by enabling power conversion efficiencies to surpass those achievable with traditional fullerene-based acceptors.
The design of high-performance NFAs often involves an electron-deficient central core flanked by electron-withdrawing end groups. Derivatives of 1H-indene, such as 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene, serve as a crucial anchor and end-group component in many state-of-the-art NFAs. Research has detailed the synthesis of intermediates like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, which are direct precursors to these essential NFA building blocks. This intermediate is prepared through reactions such as the Perkin reaction, highlighting a direct synthetic route from indene carboxylic acid derivatives to functional components for OSCs.
One notable example of a high-performance NFA built upon this scaffold is IDIC. This molecule features an electron-rich indaceno[1,2-b:5,6-b']dithiophene (IDT) core and two electron-deficient peripheral end groups derived from 1H-indene. The resulting A-D-A (Acceptor-Donor-Acceptor) structure exhibits strong light absorption and high electron mobility, leading to significant power conversion efficiencies in polymer solar cells.
Table 1: Examples of this compound Derivatives in Organic Electronics
| Derivative/NFA | Role/Application | Key Finding |
| 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | Synthetic Intermediate | Serves as a direct precursor for the synthesis of 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene anchor groups used in NFAs. |
| IDIC (IC-C6IDT-IC) | Non-Fullerene Acceptor | An A-D-A type NFA with indene-derived end groups, achieving high power conversion efficiencies (up to 8.71% as-cast) in polymer solar cells. |
Ligands for Metal Complexes
The indene moiety is a well-established ligand in organometallic chemistry, capable of coordinating to metal centers in various fashions. Derivatives of this compound serve as precursors for these important ligands, which are integral to the structure of many catalysts and functional metal complexes.
Indene-based ligands are particularly famous for their role in metallocene chemistry. Metallocenes are organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl-type ligands. The indene system is a popular choice for these ligands in catalysts used for α-olefin polymerization. The synthesis of substituted indene esters from 1-hydroxy-1H-indene-2-carboxylic acid provides a direct pathway to ligand precursors for these metallocene catalysts. The structure of the indene ligand, including its substituents, can be precisely tuned to control the stereochemistry of the resulting polymer, such as producing highly isotactic polypropylene. Furthermore, the chlorine atom in derivatives like 4-chloro-1H-indene-1,3(2H)-dione facilitates coordination chemistry, allowing these scaffolds to act as effective ligands for various metal complexes.
Catalysis Research
Role in Organocatalysis and Transition Metal Catalysis (e.g., Metallocene Catalyst Systems)
The this compound framework plays a dual role in catalysis, contributing to both organocatalysis and transition metal catalysis.
In organocatalysis , which utilizes small organic molecules as catalysts, derivatives of this compound have been employed as key substrates. For example, esters of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid are used in asymmetric chlorination reactions promoted by diaminomethylenemalononitrile organocatalysts. These reactions produce valuable chiral α-chlorinated carbonyl compounds with high yields and enantioselectivities. The development of organocatalytic methods for the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives has also been reported, showcasing the utility of the indene scaffold in metal-free catalytic transformations.
In transition metal catalysis , the primary role of the indene scaffold is as a ligand, particularly within metallocene catalyst systems. As mentioned previously, indene-containing ligands are crucial for catalysts that polymerize olefins. Research has focused on developing efficient synthetic routes to functionalized indenes that can serve as ligand precursors for these catalysts. A rhodium-based asymmetric catalyst, which derives its chirality from the metal center, has been shown to effectively catalyze the addition of tert-butyl 2,3-dihydro-1-oxo-1H-indene-2-carboxylate to acyl imidazoles, demonstrating the role of these indene derivatives as reactive nucleophiles in sophisticated transition metal-catalyzed processes.
Biocatalytic Applications
Biocatalysis, the use of natural catalysts like enzymes or whole cells to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. Derivatives of this compound have emerged as important substrates in biocatalytic processes, particularly for the production of high-value chiral intermediates.
A notable application is the synthesis of a key chiral intermediate for the insecticide indoxacarb. Research has demonstrated that whole cells of the bacterium Bacillus cereus can perform a highly stereoselective bio-enzymatic resolution of racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester. This biocatalytic hydrolysis yields the desired (S)-enantiomer with high enantiomeric excess, providing an efficient and green route to the valuable intermediate.
Similarly, purified enzymes have been used for the enantiomeric enrichment of indene carboxylic acid esters. A patented process describes using enzymes like α-chymotrypsin or whole-cell biocatalysts from various microbial sources (Corynebacterium, Pseudomonas, Rhodococcus, Candida) to selectively hydrolyze one enantiomer from a racemic mixture of methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, allowing for the separation of the desired chiral ester or acid. These examples underscore the value of this compound derivatives as substrates for producing enantiomerically pure compounds through biocatalysis.
Table 2: Biocatalytic Transformations of this compound Derivatives
| Substrate | Biocatalyst | Transformation | Product/Application |
| Racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | Whole cells of Bacillus cereus | Enzymatic resolution via hydrolysis | (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester (chiral intermediate for indoxacarb) |
| Racemic methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | α-chymotrypsin, various microbial cells | Enantioselective hydrolysis | Enantiomerically enriched (+) or (-) ester |
Advanced Synthetic Intermediates in Organic Synthesis
Beyond their direct applications, this compound and its derivatives are highly valued as advanced intermediates for the construction of more complex molecules. Their utility stems from the multiple reaction sites on the indene scaffold, which allow for a wide range of chemical modifications.
They serve as starting materials for the synthesis of bioactive compounds and pharmaceutical intermediates. For example, a multi-step synthesis starting from 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate produces 2-amino-indene-2-carboxylic acid derivatives. These can then be further elaborated into novel indene amino acid derivatives that have been evaluated as potential succinate dehydrogenase inhibitors for agricultural applications.
Elegant, multi-step synthetic protocols have been developed to access highly substituted indene derivatives, using 1-hydroxy-1H-indene-2-carboxylic acid as a key starting material. Esterification of this acid, followed by coupling reactions with Grignard reagents, provides an efficient route to a variety of functionalized indenes. These synthetic strategies highlight the role of this compound as a foundational building block, enabling access to diverse and complex molecular architectures for a broad spectrum of research applications.
Building Blocks for Heterocyclic Compounds (Quinolines, Indoles, and Pyrroles)
The this compound framework and its derivatives, particularly the corresponding ketone (indanone) and dione (B5365651) systems, are valuable precursors in the synthesis of complex heterocyclic structures. While direct conversion into the fundamental, unsubstituted parent heterocycles is not the primary application, the indene scaffold serves as a key structural motif that can be elaborated upon or rearranged to yield sophisticated quinoline (B57606) and pyrrole (B145914) derivatives.
Synthesis of Quinolines via Ring Expansion
The construction of quinoline skeletons from indene precursors is a notable example of synthetic versatility, primarily achieved through ring expansion reactions of the five-membered carbocyclic ring. Methods such as the Beckmann and Schmidt rearrangements are employed on indanone derivatives to insert a nitrogen atom into the ring, thereby forming six-membered nitrogen heterocycles like quinolinones and isoquinolinones.
Beckmann Rearrangement: This reaction transforms an oxime into an amide. When applied to 1-indanone (B140024) oxime, a derivative of the indene skeleton, it results in a ring expansion to yield 3,4-dihydro-2(1H)-quinolinone (also known as hydrocarbostyril), a core structure of many biologically active compounds. nih.govkoreascience.kr Research has shown that using a Lewis acid like aluminum chloride in dichloromethane (B109758) can significantly optimize this rearrangement, achieving yields as high as 91%. koreascience.kr This method has been successfully applied to various substituted 1-indanone oximes. koreascience.kracs.org
Schmidt Reaction: The Schmidt reaction offers another pathway for ring expansion. wikipedia.org When 1-indanones are treated with hydrazoic acid in the presence of a strong acid, a rearrangement occurs. This reaction can lead to the formation of 1,2-dihydroisoquinolin-3(4H)-ones, which are isomeric lactams to the quinolinones obtained from the Beckmann rearrangement. rsc.orgresearchgate.net For instance, 1-ethoxycarbonylalkyl derivatives of indan-2-one have been successfully converted into the corresponding 1-substituted 1,2-dihydroisoquinolin-3(4H)-ones via the Schmidt reaction. rsc.org
These rearrangement strategies highlight how the fundamental indane framework can be chemically manipulated to expand the carbocyclic ring into a nitrogen-containing aromatic system, providing access to the quinoline class of heterocycles.
Synthesis of Indoles
A review of synthetic methodologies indicates that the conversion of the this compound scaffold into a fundamental indole (B1671886) ring is not a commonly reported transformation. The synthesis of indoles typically proceeds through well-established routes such as the Fischer, Madelung, Reissert, and Leimgruber–Batcho syntheses, which construct the indole nucleus from acyclic or different cyclic precursors rather than by rearranging an indene core. bhu.ac.inwikipedia.org
Synthesis of Pyrroles via Spiro-Compound Formation
The 1H-indene scaffold is extensively used as a building block for complex pyrrole-containing architectures, most notably through the synthesis of spiro-heterocycles. In these reactions, a new pyrrole or pyrrolidine (B122466) ring is constructed and attached to the indene framework via a single, shared carbon atom (a spiro center). This approach typically uses indane-1,3-dione, ninhydrin (B49086) (indane-1,2,3-trione), or their derivatives as the starting material.
The most prevalent method for this transformation is the [3+2] cycloaddition reaction. mdpi.com This reaction involves an azomethine ylide, which acts as a three-atom component, reacting with a dipolarophile (an electron-deficient alkene). In this context, derivatives of indanedione serve as the dipolarophile.
For example, a one-pot, three-component reaction involving ninhydrin, an α-amino acid (like sarcosine), and a dipolarophile (such as a maleimide (B117702) derivative) can produce complex dihydro-2′H-spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraone derivatives. researchgate.netrsc.org The azomethine ylide is generated in situ from the condensation of ninhydrin and the amino acid. This ylide then reacts with the third component in a highly stereoselective manner to form the spiro compound. rsc.org These reactions are often facilitated by microwave irradiation to improve yields and reduce reaction times. rsc.org
Similarly, 2-arylidene-1,3-indanediones can react with pyrrolidine and aromatic aldehydes in an acetic acid-catalyzed three-component reaction to yield 7′-arylidenespiro[indene-2,1′-pyrrolizines] in good yields. sci-hub.se
The table below summarizes representative examples of spiro-pyrrole derivatives synthesized from indane precursors.
| Indane Precursor | Reactants | Reaction Type | Spiro-Pyrrole Product | Reference |
|---|---|---|---|---|
| Ninhydrin | Sarcosine, 1-Aryl-1H-pyrrole-2,5-diones | 1,3-Dipolar Cycloaddition | Dihydro-2′H-spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraone derivatives | researchgate.net, rsc.org |
| 2-Arylidene-1,3-indanedione | Pyrrolidine, Aromatic Aldehydes | Three-component [3+2] Cycloaddition | 7′-Arylidenespiro[indene-2,1′-pyrrolizines] | sci-hub.se |
| Indane-1,3-dione | Isatin, Sarcosine | 1,3-Dipolar Cycloaddition | Dispiro[1H-indene-2,3′-pyrrolidine-2′,3′′-[3H]indole] derivatives | mdpi.com |
| Methyl 2-(1H-inden-2-yl)acrylate | Isatin, Sarcosine | [3+2] Cycloaddition | Spiropyrrolidines | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Biological Activity and Reactivity
The introduction of different functional groups onto the 1H-indene-2-carboxylic acid framework can dramatically alter its physicochemical properties and, consequently, its biological efficacy.
The addition of halogen atoms (F, Cl, Br) to derivatives of this compound is a key strategy for modulating their electronic properties and interaction with biological targets. Halogens are highly electronegative, and their presence can increase the acidity of the carboxylic acid group through an inductive electron-withdrawing effect. libretexts.orglibretexts.orgopenstax.org This effect stabilizes the carboxylate anion, which can be crucial for forming stronger interactions with receptors. libretexts.org
For example, the introduction of a chlorine atom at the 5-position of the indene (B144670) ring can influence the compound's electronic properties, potentially enhancing its biological activity or altering its interactions with other molecules. cymitquimica.com Studies on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, designed as potential anti-Alzheimer's agents, have explored the impact of halogenating a phenylamide moiety attached to the core structure. tandfonline.com The presence of electron-withdrawing groups like halogens on the phenyl ring was found to have a positive contribution to cholinesterase inhibition activity. tandfonline.com Specifically, bromo- and chloro-substituents at the para-position of the phenyl ring resulted in some of the most potent inhibitors of butyrylcholinesterase (BuChE). tandfonline.com The bromine atom, in particular, can enhance halogen bonding with biological targets, which may improve binding affinity.
| Compound | Substituent (R) on Phenylamide | BuChE IC₅₀ (µM) | AChE IC₅₀ (µM) |
|---|---|---|---|
| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | -H | 15.21 | > 50 |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | 4-F | 14.88 | > 50 |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | 4-Cl | 1.59 | 12.70 |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | 4-Br | 1.30 | > 50 |
Methoxy (B1213986) (-OCH₃) groups are another critical substituent for tuning the biological potency of this compound derivatives. In a series of compounds designed to inhibit cholinesterases, the presence of two methoxy groups at the 5 and 6 positions of the indene ring was a core structural feature. tandfonline.comtandfonline.com These groups were shown to be important for activity, with molecular docking studies revealing that they can form hydrogen bonding interactions with amino acid residues in the active site of the enzyme. tandfonline.com
For instance, in the interaction between a potent inhibitor and acetylcholinesterase, the two methoxy groups of the indene core formed hydrogen bonds with the NH group of a glycine (B1666218) residue (Gly117) within the enzyme's oxyanion hole. tandfonline.com This demonstrates that methoxy groups are not merely passive structural elements but actively contribute to the binding affinity and potency of the molecule. The investigation of 5,6-dimethoxy substitution has been shown to significantly enhance cholinesterase inhibition.
| Compound | Substituent on Phenylamide | BuChE IC₅₀ (µM) |
|---|---|---|
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (3-methoxy-phenyl)-amide | 3-OCH₃ | 2.01 |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-methoxy-phenyl)-amide | 4-OCH₃ | 1.64 |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-methoxy-phenyl)-amide | 2-OCH₃ | 1.09 |
The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental factor governing the biological activity of chiral molecules derived from the indene scaffold. The presence of chiral centers can lead to enantiomers that, despite having the same chemical formula, may exhibit vastly different interactions with biological receptors, which are themselves chiral. cymitquimica.com
The constrained bicyclic structure of indane-based amino acids, such as (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, is of particular importance. smolecule.com The specific (R)-configuration is crucial as it creates a rigid conformation that can mimic the side chains of natural amino acids. smolecule.com This structural constraint reduces conformational flexibility, which can enhance binding affinity and selectivity for target proteins like protease enzymes and metabotropic glutamate (B1630785) receptors. smolecule.com The defined stereochemistry is therefore a critical design element in the development of derivatives for therapeutic use, particularly in the field of peptidomimetics. smolecule.com
Molecular Modification Strategies for Enhanced Efficacy and Selectivity
Building on SAR principles, researchers employ various strategies to modify the this compound structure to create compounds with improved effectiveness and target selectivity.
Structural tuning is a deliberate process of modifying a lead compound to optimize its interaction with a biological target. For derivatives of this compound, this often involves making systematic changes to substituents and observing the effects on activity. A prime example is the development of indenone derivatives as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Through structural modifications, a compound was identified that not only showed high agonistic activity but also exhibited a novel binding mode in its co-crystal structure with the receptor, highlighting how tuning can lead to unforeseen beneficial interactions. nih.gov
In the pursuit of cholinesterase inhibitors, researchers synthesized a series of 22 different 5,6-dimethoxy-1H-indene-2-carboxamides, each with a unique substitution on the phenylamide ring. tandfonline.com This systematic exploration allowed them to identify that small, electron-withdrawing groups at specific positions led to the most potent and selective inhibitors, demonstrating a clear strategy of optimizing ligand-receptor fit through structural fine-tuning. tandfonline.com
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as better stability and bioavailability. nih.govuminho.pt The rigid, bicyclic structure of the indene framework makes it an excellent scaffold for this purpose. nih.gov
Specifically, 2-aminoindane-2-carboxylic acid (Aic), a derivative of this compound, is widely used as a constrained amino acid surrogate in peptide design. researchgate.net Its incorporation into a peptide backbone reduces the molecule's conformational flexibility. smolecule.com This constraint can "lock" the peptidomimetic into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor. umich.edu This strategy is pivotal in designing molecules that can effectively modulate biological pathways, with applications as protease inhibitors and receptor antagonists. smolecule.com
Design for Specific Target Binding (e.g., Colchicine (B1669291) Site)
A significant area of research for indene derivatives has been their development as inhibitors of tubulin polymerization by binding to the colchicine site. nih.gov The colchicine binding site is a well-established target for anticancer drugs, as its inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis. mdpi.com The design of this compound analogs as colchicine site inhibitors often draws inspiration from natural products like colchicine and combretastatin (B1194345) A-4 (CA-4). researchgate.net
The core principle involves creating a molecule with specific structural features that can mimic the binding of known ligands to the colchicine site on β-tubulin. researchgate.net For instance, many potent inhibitors feature two aromatic rings, often a trimethoxyphenyl (TMP) ring (Ring A) and a second substituted phenyl ring (Ring B), connected by a linker. In the design of indene-based inhibitors, the fused ring system of the indene core can serve as or incorporate the linker, holding the two aryl rings in a specific spatial orientation conducive to binding. nih.gov
Researchers have designed and synthesized novel dihydro-1H-indene derivatives that merge the linker of CA-4 into the indene ring system. nih.gov This strategy ensures a specific distance of three atoms between the A and B rings, a feature observed in potent colchicine site inhibitors. nih.gov The 3,4,5-trimethoxyphenyl group is commonly used as the A ring, while various substituted phenyl groups are explored for the B ring to optimize binding affinity. nih.gov
For example, a series of dihydro-1H-indene derivatives were synthesized where the A ring was 3,4,5-trimethoxyphenyl, and the B ring was varied. Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the B ring significantly impacts antiproliferative activity. One of the most potent compounds in this series, designated as 12d , featured a 4-hydroxy-3-methoxyphenyl group as the B ring. nih.gov This compound exhibited potent antiproliferative activities against several cancer cell lines and was confirmed to inhibit tubulin polymerization by binding to the colchicine site. nih.gov
Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives
| Compound | B Ring Substituent | IC₅₀ (μM) against K562 cells |
|---|---|---|
| 12a | 4-methoxyphenyl | >50 |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 |
| 12e | 3-hydroxy-4-methoxyphenyl | 0.096 |
| 12g | 3-bromo-4,5-dimethoxyphenyl | 0.11 |
| 12k | 4-chlorophenyl | 0.15 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov
Lead Optimization and Analog Design
Lead optimization is a critical phase in drug discovery where an initial compound with promising activity (a "lead") is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For derivatives of this compound, this process involves the rational design and synthesis of various analogs.
The principles of lead optimization are guided by SAR studies. For instance, after identifying a potent dihydro-1H-indene derivative like 12d , further modifications can be explored. nih.gov This can involve altering the substituents on both the A and B rings, modifying the indene core itself, or changing the nature of the carboxylic acid group at the 2-position. The carboxylic acid at position 2 is noted to play an important role in the molecule's activity. universiteitleiden.nl
Analog design strategies often include:
Substitution analysis: Introducing different functional groups (e.g., halogens, alkyl, alkoxy, hydroxyl groups) at various positions on the aromatic rings to probe for beneficial interactions with the target protein. SAR studies on related scaffolds like 1H-indole-2-carboxamides have shown that electron-donating groups at the 4-position of the phenyl ring and a chloro or fluoro group at the C5 position of the indole (B1671886) ring enhance potency. nih.gov
Scaffold hopping: Replacing the indene core with other bicyclic or heterocyclic systems to explore new chemical space while retaining the key pharmacophoric elements.
Bioisosteric replacement: Substituting the carboxylic acid group with other acidic moieties (e.g., tetrazole) or functional groups that can mimic its hydrogen bonding capabilities to improve metabolic stability or cell permeability.
In the context of designing inhibitors for targets like the Discoidin Domain Receptor 1 (DDR1), derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamide have undergone extensive optimization to improve target specificity and reduce off-target effects. acs.org For example, a lead compound, compound 6 , which showed activity against both DDR1 and Tropomyosin receptor kinases (Trks), was modified to enhance its selectivity for DDR1. acs.org By introducing a methyl group on the pyrimidine (B1678525) ring, researchers developed compound 7f , which retained potent DDR1 inhibition while significantly reducing its activity against Trk kinases, thereby mitigating potential neurotoxicity concerns. acs.org
This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of the molecular structure to achieve a desirable therapeutic profile. The knowledge gained from these optimization efforts on related indene scaffolds provides a valuable roadmap for the future design of this compound-based therapeutics.
Table 2: Kinase Inhibitory Activity of Optimized Indene Derivatives
| Compound | DDR1 IC₅₀ (nM) | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 6 | 15.4 | 68.4 | 36.8 | 30.2 |
| Compound 7f | 10.9 | 1000 | 1000 | 1000 |
IC₅₀ values represent the concentration required to inhibit kinase activity by 50%. Data sourced from a study on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives. acs.org
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the 1H-Indene-2-carboxylic acid framework. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new derivatives with enhanced properties.
Key Applications of AI/ML:
Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic profiles of new this compound derivatives before they are synthesized. This predictive capability can significantly reduce the time and cost associated with drug discovery and development.
Generative Design: Machine learning models can generate novel molecular structures that are optimized for specific biological targets. researchgate.net This de novo design approach can lead to the discovery of compounds with unique mechanisms of action and improved efficacy. researchgate.net
Structure-Activity Relationship (SAR) Analysis: AI can uncover complex relationships between the chemical structure of this compound derivatives and their biological effects. This deeper understanding of SAR can guide the rational design of more potent and selective compounds.
A recent study on the development of polycationic vehicles for pDNA delivery utilized machine learning to screen a library of combinatorially designed polymers, demonstrating the power of this approach in identifying lead candidates for gene therapy. acs.org
Novel Synthetic Routes through Green Chemistry Principles
There is a growing emphasis on developing environmentally friendly methods for the synthesis of this compound and its derivatives. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes.
Emerging Green Synthetic Strategies:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. For example, a biological preparation method for (S)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic methyl ester using a monooxygenase has been developed, which is more environmentally friendly and economical than previous chemical routes. google.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to higher yields and reduced energy consumption. tandfonline.com The synthesis of 5,6-dimethoxy-1H-indene-2-carboxamides has been successfully achieved using microwave heating. tandfonline.com
One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. A one-pot synthesis of indenols from 1-hydroxy-1H-indene-2-carboxylic acid has been reported. researchgate.net
Exploration of Undiscovered Biological Activities
While this compound derivatives have shown promise in various therapeutic areas, there is still a vast potential for discovering new biological activities. Researchers are actively exploring the effects of these compounds on a wide range of biological targets.
Areas of Active Investigation:
Anticancer Activity: Novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as potential treatments for liver cancer by targeting the 14-3-3η protein. nih.gov
Neuroprotective Effects: Derivatives of 1H-indene-2-carboxamide have been investigated as multi-targeted agents for Alzheimer's disease, showing inhibitory activity against cholinesterases and Aβ1–42 aggregation. tandfonline.comresearchgate.net
Antimicrobial and Fungicidal Properties: Certain indene (B144670) derivatives have demonstrated significant fungicidal activity against agricultural pathogens like Sclerotonia sclerotiorum and Botrytis cinerea. Additionally, some indenol derivatives have been identified as potent antibacterial agents. researchgate.net
Anti-inflammatory and Antioxidant Properties: Preliminary studies on compounds like 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid suggest potential anti-inflammatory and antioxidant activities. smolecule.com
Table of Investigated Biological Activities of this compound Derivatives
| Derivative Class | Biological Target/Activity | Research Finding |
|---|---|---|
| 5,6-dimethoxy-1H-indene-2-carboxamides | Cholinesterase and Aβ1–42 aggregation inhibition | Potent inhibitors, with some compounds showing remarkable inhibition of Aβ1–42 aggregation, suggesting potential for Alzheimer's disease treatment. tandfonline.comresearchgate.net |
| Indene amino acid derivatives | Succinate (B1194679) dehydrogenase inhibition | Showed fungicidal activity, indicating potential as agricultural fungicides. acs.org |
| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein | Displayed affinity for the target protein and inhibitory activity, suggesting potential for liver cancer treatment. nih.gov |
| Indenol derivatives | Bacterial pathogens and free radicals | Identified as potent antibacterial and antioxidant agents. researchgate.net |
Advancements in Computational Modeling for Mechanism Elucidation
Computational modeling plays a crucial role in understanding the mechanisms by which this compound derivatives exert their biological effects. These models can provide insights into drug-target interactions at the molecular level.
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking studies have been used to understand the interaction of 1H-indene-2-carboxamide derivatives with the active sites of acetylcholinesterase and butyrylcholinesterase. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing a more realistic picture of drug-receptor interactions.
Quantum Chemical Calculations: These calculations can be used to determine the electronic structure and properties of molecules, which can be important for understanding their reactivity and biological activity. mdpi.com
Computational models have also been used to study the conformation of dihydro-1H-indene derivatives, suggesting a puckered conformation in the dihydro region to reduce ring strain. vulcanchem.com
Development of Advanced Analytical Techniques for Characterization
The accurate characterization of this compound and its derivatives is essential for ensuring their purity, identity, and quality. Advances in analytical chemistry are providing more powerful tools for this purpose.
Key Analytical Techniques:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. tandfonline.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of organic molecules. tandfonline.commdpi.com Two-dimensional NMR techniques, such as HSQC, can provide further structural information. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com
X-ray Crystallography: This technique can determine the three-dimensional structure of a molecule in the solid state, providing definitive proof of its stereochemistry. researchgate.net
The synthesis and characterization of complex indene derivatives, such as 4,7-Methano-1H-indene-5-carboxylic acid, octahydro-, (3-phenoxyphenyl)methyl ester, rely heavily on these advanced spectroscopic techniques. ontosight.ai
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Indene-2-carboxylic acid derivatives, and how are reaction conditions optimized?
- Methodological Answer : Derivatives of this compound are often synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one under reflux in acetic acid to form thiazole-indole hybrids . Optimization involves adjusting stoichiometry (1.0–1.1 equiv of reagents), reaction time (3–5 hours), and acid catalysis (e.g., sodium acetate). Purification typically employs column chromatography or recrystallization.
Q. How can researchers characterize the structural integrity and purity of this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Confirms molecular structure by analyzing proton and carbon environments (e.g., distinguishing diastereomers via coupling constants) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives like ethyl esters (e.g., C25H28O4) .
- HPLC : Assesses purity using reverse-phase columns, especially for chiral derivatives (e.g., (1R,2R)-1-aminoindane-2-carboxylic acid) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : According to GHS classification:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Ensure proper ventilation to mitigate respiratory tract irritation (H335) .
- Store in sealed containers away from oxidizers and document first-aid measures (e.g., immediate medical consultation for ingestion) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for structurally similar derivatives (e.g., regioisomers) be resolved?
- Methodological Answer : Cross-validation strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing indene vs. indole ring protons) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as seen in (1R,2R)-configured aminoindane derivatives .
- Computational modeling : Predicts NMR chemical shifts using DFT (e.g., B3LYP/6-31G*) to compare with experimental data .
Q. What advanced analytical techniques detect this compound in environmental biodegradation studies?
- Methodological Answer : Metabolite detection in groundwater employs:
- LC-MS/MS : Quantifies trace levels (0.8–1.2 μg/L) using deuterated internal standards .
- Solid-phase extraction (SPE) : Concentrates analytes from aqueous samples prior to analysis .
- qPCR : Correlates microbial activity (e.g., Pseudomonas spp.) with metabolite concentrations (e.g., benzoic acid at 231.7–309.5 μg/L) .
Q. How can computational models predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screens derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR : Relates substituent effects (e.g., electron-withdrawing groups at position 5) to antibacterial activity .
- MD simulations : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry in cyclization reactions .
- Catalytic asymmetric hydrogenation : Achieves >95% ee for cis-1-methyl-2,3-dihydro derivatives using Ru-BINAP catalysts .
- Kinetic resolution : Separates enantiomers via lipase-catalyzed ester hydrolysis .
Q. How do metabolic pathways involving this compound contribute to aromatic hydrocarbon biodegradation?
- Methodological Answer : In contaminated aquifers:
- Anaerobic degradation : Microbes convert polyaromatic hydrocarbons (PAHs) to this compound via β-oxidation .
- Metabolite profiling : Identifies intermediate biomarkers (e.g., benzylsuccinic acid) to track degradation efficiency .
- Isotope labeling : Uses 13C-tracers to map carbon flux from indene to CO2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
